9,10-Anthracenedimethanamine, N,N'-bis[3-[bis(3-aminopropyl)amino]propyl]-
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Overview
Description
9,10-Anthracenedimethanamine, N,N’-bis[3-[bis(3-aminopropyl)amino]propyl]-: is a complex organic compound with the molecular formula C34H58N8 and a molecular weight of 578.8779 g/mol . This compound is characterized by its anthracene core, which is a polycyclic aromatic hydrocarbon, and multiple amine groups that provide it with unique chemical properties .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 9,10-Anthracenedimethanamine, N,N’-bis[3-[bis(3-aminopropyl)amino]propyl]- typically involves the following steps:
Starting Materials: The synthesis begins with anthracene, which undergoes a series of functionalization reactions to introduce methanamine groups at the 9 and 10 positions.
Amine Functionalization:
Industrial Production Methods
Industrial production methods for this compound are not well-documented in the public domain. it is likely that large-scale synthesis would involve similar steps as the laboratory synthesis, with optimizations for yield and purity.
Chemical Reactions Analysis
Types of Reactions
9,10-Anthracenedimethanamine, N,N’-bis[3-[bis(3-aminopropyl)amino]propyl]- undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form quinone derivatives.
Reduction: Reduction reactions can convert the anthracene core to dihydroanthracene derivatives.
Substitution: The amine groups can participate in substitution reactions, forming various derivatives.
Common Reagents and Conditions
Oxidizing Agents: Potassium permanganate (KMnO4), chromium trioxide (CrO3).
Reducing Agents: Sodium borohydride (NaBH4), lithium aluminum hydride (LiAlH4).
Substitution Reagents: Alkyl halides, acyl chlorides.
Major Products
Oxidation: Anthraquinone derivatives.
Reduction: Dihydroanthracene derivatives.
Substitution: Various N-substituted derivatives.
Scientific Research Applications
9,10-Anthracenedimethanamine, N,N’-bis[3-[bis(3-aminopropyl)amino]propyl]- has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of complex organic molecules.
Biology: Investigated for its potential interactions with biological macromolecules.
Medicine: Explored for its potential therapeutic properties, including as an anticancer agent.
Industry: Utilized in the development of advanced materials and dyes.
Mechanism of Action
The mechanism of action of 9,10-Anthracenedimethanamine, N,N’-bis[3-[bis(3-aminopropyl)amino]propyl]- involves its interaction with various molecular targets:
Molecular Targets: The compound can interact with DNA, proteins, and enzymes, potentially leading to therapeutic effects.
Pathways Involved: It may modulate signaling pathways involved in cell proliferation and apoptosis.
Comparison with Similar Compounds
Similar Compounds
9,10-Anthracenedimethanamine: Lacks the bis(3-aminopropyl)amino groups.
Anthracene: The parent compound without any functionalization.
Bis(3-aminopropyl)amine: Contains the amine groups but lacks the anthracene core.
Uniqueness
9,10-Anthracenedimethanamine, N,N’-bis[3-[bis(3-aminopropyl)amino]propyl]- is unique due to its combination of an anthracene core and multiple amine groups, which confer distinct chemical reactivity and potential biological activity .
Properties
CAS No. |
123623-03-0 |
---|---|
Molecular Formula |
C34H58N8 |
Molecular Weight |
578.9 g/mol |
IUPAC Name |
N'-(3-aminopropyl)-N'-[3-[[10-[[3-[bis(3-aminopropyl)amino]propylamino]methyl]anthracen-9-yl]methylamino]propyl]propane-1,3-diamine |
InChI |
InChI=1S/C34H58N8/c35-15-5-21-41(22-6-16-36)25-9-19-39-27-33-29-11-1-2-12-30(29)34(32-14-4-3-13-31(32)33)28-40-20-10-26-42(23-7-17-37)24-8-18-38/h1-4,11-14,39-40H,5-10,15-28,35-38H2 |
InChI Key |
BOEKXSBACLDMJQ-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C2C(=C1)C(=C3C=CC=CC3=C2CNCCCN(CCCN)CCCN)CNCCCN(CCCN)CCCN |
Origin of Product |
United States |
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